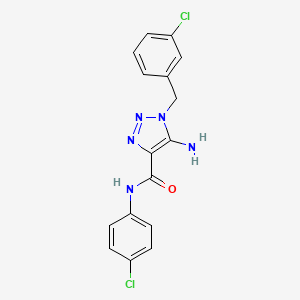

5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNKEYVNLSCHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Attachment of the chlorobenzyl and chlorophenyl groups: This can be done through nucleophilic substitution reactions using appropriate chlorobenzyl and chlorophenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C under hydrogen atmosphere.

Substitution: The chlorobenzyl and chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

Nucleophilic substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazole compounds, including 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer properties. A study focusing on triazole derivatives demonstrated their effectiveness against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and angiogenesis, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Triazole compounds have been shown to possess antimicrobial activities. The specific compound has been evaluated for its efficacy against several bacterial strains. Studies have reported moderate to significant antimicrobial effects, suggesting potential use in treating infections caused by resistant bacterial strains .

Treatment of Chagas Disease

Recent investigations into the treatment of Chagas disease have identified 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide as a promising candidate. In vitro studies demonstrated that this compound effectively reduces parasite burden in infected cells and shows improved oral bioavailability compared to traditional treatments . This positions it as a potential therapeutic agent for neglected tropical diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Efficacy | Evaluated against Gram-positive and Gram-negative bacteria; showed moderate inhibition zones in agar diffusion tests. |

| Study 3 | Chagas Disease Treatment | Reduced Trypanosoma cruzi load significantly in vivo models; potential for further clinical development noted. |

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological activity of triazole-carboxamides is highly dependent on substituents at the N1 benzyl and carboxamide positions. Below is a comparative analysis of key analogues:

Key Observations:

- Chlorine vs.

- Spatial Arrangement : The 3-chlorobenzyl group in the target compound may confer distinct steric effects compared to 4-chlorobenzyl derivatives (e.g., ), influencing receptor interactions .

- Anticancer Potency : The 4-chlorobenzyl-2,4-dimethoxyphenyl derivative () shows significant growth inhibition (GP = 68.09%) in lung cancer cells, suggesting that electron-donating groups (methoxy) enhance activity .

Pharmacological and Metabolic Profiles

- Antimicrobial Activity: The 5-amino-triazole-4-carboxamide scaffold disrupts bacterial SOS response by inhibiting RecA-mediated LexA cleavage, as seen in analogues with low cytotoxicity and β-turn mimetic properties .

- Anticancer Mechanisms: Derivatives like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)- exhibit selective antiproliferative effects, likely via kinase inhibition (e.g., B-Raf) or calcium influx modulation .

- Metabolism: CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-), a related compound, undergoes phase I metabolism to inactive benzophenone and triazole fragments, highlighting the importance of intact carboxamide and triazole moieties for activity .

Biological Activity

5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by a triazole ring and various substituents, suggests significant potential for biological activity. This article provides a detailed examination of its biological activities, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is C16H13Cl2N5O, with a molecular weight of approximately 406.7 g/mol. The structural features include:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Amino Group : Contributes to the compound's reactivity and biological interactions.

- Chlorobenzyl and Chlorophenyl Substituents : These groups enhance lipophilicity and may influence binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit notable antimicrobial properties. The presence of the chlorinated phenyl groups in 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide may enhance its efficacy against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Enterococcus faecalis | Moderate | |

| Bacillus cereus | Moderate |

Anticancer Activity

The compound has been studied for its potential anticancer effects. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.

These results indicate that 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide may act as a promising candidate for further development in cancer therapeutics.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The triazole ring is known to enhance the binding affinity to these targets due to its ability to form hydrogen bonds and π-stacking interactions.

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives similar to 5-amino-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide:

- Anticholinesterase Activity : Triazole derivatives have shown promise as inhibitors of butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases like Alzheimer's.

- Synthesis and Evaluation : A series of new triazole derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines using the MTT assay.

Q & A

Q. Optimization Strategies :

- Catalyst Tuning : Use Cu(I) iodide (1–2 mol%) to enhance regioselectivity and yield, as demonstrated in similar triazole syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Temperature Control : Stepwise heating (50–80°C) during cyclization reduces side reactions .

How can researchers address solubility limitations of this compound in aqueous systems during in vitro assays?

Basic Research Question

The compound’s low aqueous solubility (common in triazole derivatives ) can be mitigated via:

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain bioactivity while improving solubility .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the 5-amino position without disrupting the pharmacophore.

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances dispersion in physiological buffers .

What methodologies are recommended for determining the compound’s inhibitory activity against non-canonical enzyme targets?

Advanced Research Question

For enzyme inhibition studies:

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure real-time inhibition. Adjust substrate concentrations to match K_m values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to novel targets like kinases or phosphatases .

- Structural Validation : Co-crystallization with target enzymes (e.g., carbonic anhydrase) resolves binding modes, as seen in related triazole-carboxamides .

How can researchers resolve contradictions in reported IC50 values across different enzyme inhibition studies?

Advanced Research Question

Discrepancies in IC50 values may arise from:

- Assay Conditions : Variations in pH, ionic strength, or cofactor availability (e.g., Zn²⁺ for metalloenzymes) alter inhibitory potency .

- Enzyme Isoforms : Screen against purified isoforms (e.g., CA-II vs. CA-IX) to identify isoform-specific effects .

- Data Normalization : Use internal controls (e.g., known inhibitors like acetazolamide) to calibrate assay sensitivity across labs .

What in silico approaches are suitable for predicting the compound’s binding affinity to novel protein targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or allosteric sites. Validate with MD simulations (100 ns) to assess stability .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., carboxamide NH) and hydrophobic contacts (chlorobenzyl groups) using tools like LigandScout .

- QSAR Models : Train models on triazole derivatives with reported IC50 values to predict activity against untested targets .

Which spectroscopic techniques are critical for characterizing the compound’s regiochemistry and purity?

Basic Research Question

- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (1,3 vs. 1,4 substitution) via coupling patterns and chemical shifts (e.g., H-5 resonance at δ 7.8–8.2 ppm) .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify purity (>95%) and molecular ion peaks .

How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Advanced Research Question

- Substitution Patterns : Modify the 3-chlorobenzyl group to smaller halogens (e.g., F) or electron-withdrawing groups to enhance target selectivity .

- Bioisosteric Replacement : Replace the 4-chlorophenyl carboxamide with sulfonamide or urea moieties to probe hydrogen-bonding requirements .

- Paratope Mapping : Use alanine-scanning mutagenesis on target proteins to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.